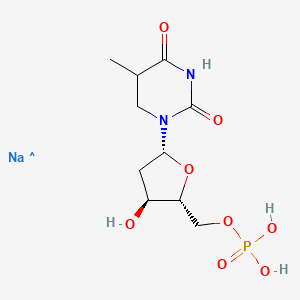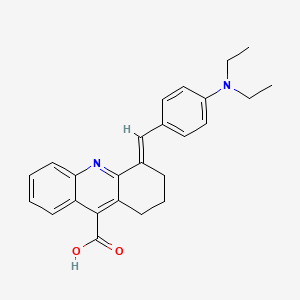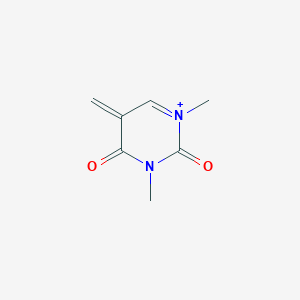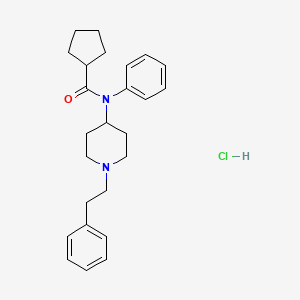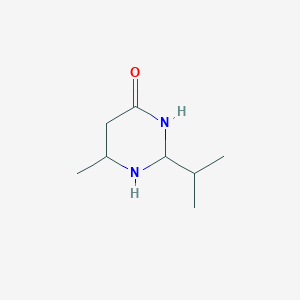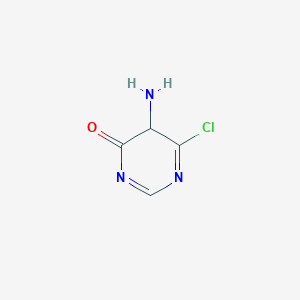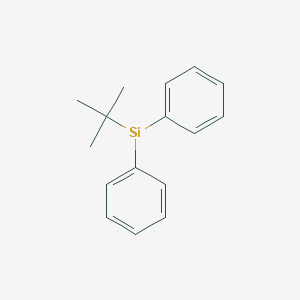
t-Butyldiphenyl silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
t-Butyldiphenyl silane: is a chemical compound with the molecular formula C16H19Si . It is commonly used as a silylating reagent in organic synthesis, particularly for the protection of alcohols and the preparation of silyl ethers . The compound is known for its stability and resistance to acidic conditions, making it a valuable tool in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: t-Butyldiphenyl silane can be synthesized through the reaction of tert-butyl chloride with diphenylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a base such as pyridine or 2,6-lutidine to facilitate the formation of the silyl ether .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: t-Butyldiphenyl silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reagents like or are employed.
Substitution: Conditions often involve the use of halogenating agents or strong bases .
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Substituted silanes with different functional groups.
科学研究应用
t-Butyldiphenyl silane has a wide range of applications in scientific research:
作用机制
The mechanism of action of t-Butyldiphenyl silane involves its ability to act as a silylating agent. The compound reacts with hydroxyl groups to form silyl ethers, protecting the hydroxyl group from further reactions. This protection is crucial in multi-step organic syntheses, where selective reactions are necessary . The molecular targets include hydroxyl groups in alcohols, phenols, and other compounds containing reactive hydrogen atoms .
相似化合物的比较
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Triisopropylsilyl chloride (TIPSCl)
- Trimethylsilyl chloride (TMSCl)
Comparison: t-Butyldiphenyl silane is unique due to its increased stability towards acidic conditions and nucleophilic species compared to other silylating agents. This stability arises from the steric bulk of the tert-butyl and diphenyl groups surrounding the silicon atom . While TBDMSCl and TIPSCl are also used for similar purposes, this compound offers greater resistance to acidic hydrolysis and is more selective in protecting primary hydroxyl groups .
属性
分子式 |
C16H19Si |
|---|---|
分子量 |
239.41 g/mol |
InChI |
InChI=1S/C16H19Si/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI 键 |
KTQKOGBTMNDCFG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


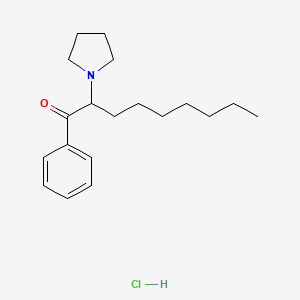
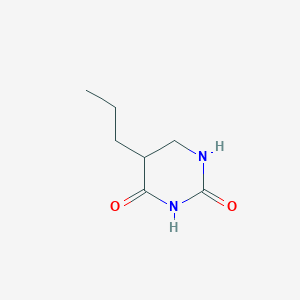
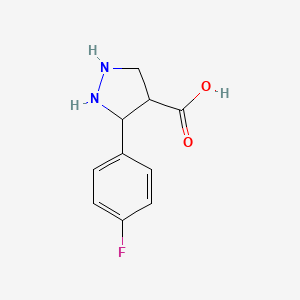
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12359305.png)
